molecular formula C11H16O2 B077608 1-Benzyloxy-2-butanol CAS No. 14869-00-2

1-Benzyloxy-2-butanol

Cat. No.: B077608
CAS No.: 14869-00-2
M. Wt: 180.24 g/mol
InChI Key: ZBNXMTHJYVSJGZ-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-butanol is an organic compound with the molecular formula C11H16O2. It is a secondary alcohol with a benzyloxy group attached to the second carbon of a butanol chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-2-butanol can be synthesized through several methods. One common method involves the reaction of 1,2-epoxybutane with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-benzyloxy-2-butanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of this compound can yield 1-benzyloxybutane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.

Major Products:

    Oxidation: 1-Benzyloxy-2-butanone.

    Reduction: 1-Benzyloxybutane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Benzyloxy-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for alcohols in multi-step synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyloxy-2-butanol involves its ability to act as a proton donor or acceptor in various chemical reactions. It can interact with different molecular targets, such as enzymes or receptors, to facilitate or inhibit specific biochemical pathways. The benzyloxy group can also influence the compound’s reactivity and stability in different environments.

Comparison with Similar Compounds

    4-Benzyloxy-1-butanol: Similar structure but with the benzyloxy group attached to the fourth carbon.

    2-Benzyloxyethanol: Shorter carbon chain with the benzyloxy group attached to the second carbon.

    1-Benzyloxy-2-propanol: Similar structure but with a propanol chain instead of butanol.

Uniqueness: 1-Benzyloxy-2-butanol is unique due to its specific positioning of the benzyloxy group on the second carbon of the butanol chain. This positioning can influence its reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-phenylmethoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNXMTHJYVSJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933460
Record name 1-(Benzyloxy)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14869-00-2
Record name 1-(Benzyloxy)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.4 Grams (0.67 mole) of sodium are poured into a flask containing 3.500 g. (35.2 mole) of benzyl alcohol under nitrogen atmosphere. After the sodium is dissolved, the temperature is brought to 160°C, then 481 g. (6.7 mole) of 1,2-epoxybutane are added dropwise. The temperature is kept at 160°C during the approximately 2 hours addition period. The temperature is subsequently lowered to 120°C and the excess of the starting 1,2-epoxybutane is distilled off; then 33.8 g (0.335 mole) of concentrated sulfuric acid and 36 ml. of water are added to the reaction mixture and the resulting solid sodium sulfate is removed by filtration. The filtrate is distilled under reduced pressure, thus recovering pure 1-benzyloxy-2-butanol in a yield of 90%. B.p. 128-132/6 mmHg.
Quantity
0.67 mol
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reactant
Reaction Step One
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35.2 mol
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reactant
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0 (± 1) mol
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reactant
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6.7 mol
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reactant
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Quantity
33.8 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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